molecular formula C14H12Cl2N2O3S B11642537 N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide CAS No. 330468-75-2

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11642537
CAS No.: 330468-75-2
M. Wt: 359.2 g/mol
InChI Key: ZSJQTBHPNGGCPM-UHFFFAOYSA-N
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Description

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. By inhibiting these enzymes, the compound prevents the bacteria from synthesizing DNA, RNA, and proteins, ultimately leading to bacterial cell death. The molecular targets include dihydropteroate synthase and dihydrofolate reductase .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2,5-dichlorophenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(2,4-dichlorophenyl)sulfamoyl]phenyl}acetamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to other sulfonamides, it exhibits a higher degree of antibacterial activity and a broader spectrum of action .

Properties

CAS No.

330468-75-2

Molecular Formula

C14H12Cl2N2O3S

Molecular Weight

359.2 g/mol

IUPAC Name

N-[4-[(2,4-dichlorophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-11-3-5-12(6-4-11)22(20,21)18-14-7-2-10(15)8-13(14)16/h2-8,18H,1H3,(H,17,19)

InChI Key

ZSJQTBHPNGGCPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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